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  • Product: (S)-2-Methoxy-1-phenylethanol
  • CAS: 65487-97-0

Core Science & Biosynthesis

Foundational

Absolute Configuration Determination of (S)-2-Methoxy-1-phenylethanol: A Comprehensive Analytical Guide

Strategic Overview & Molecular Framework The unambiguous determination of absolute stereochemistry is a cornerstone of drug development, asymmetric synthesis, and molecular characterization. For chiral secondary alcohols...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Molecular Framework

The unambiguous determination of absolute stereochemistry is a cornerstone of drug development, asymmetric synthesis, and molecular characterization. For chiral secondary alcohols like (S)-2-methoxy-1-phenylethanol , the stereocenter at C1 bears four distinct substituents: a hydroxyl group (-OH), a methoxymethyl group (-CH 2​ OCH 3​ ), a phenyl ring (-Ph), and a carbinyl proton (-H).

As a Senior Application Scientist, I approach stereochemical assignment not as a single experiment, but as a self-validating analytical system . Relying on a single modality can lead to catastrophic misassignments due to conformational flexibility or steric hindrance. Therefore, this guide establishes a robust, orthogonal workflow utilizing the Advanced Mosher’s Method (NMR) [1], Vibrational Circular Dichroism (VCD) [2], and Polarimetry (Specific Rotation) [3].

Nuclear Magnetic Resonance: The Advanced Mosher’s Method

Causality & Mechanistic Theory

The Advanced Mosher’s method is the premier NMR-based technique for chiral carbinols. It relies on the covalent attachment of a chiral derivatizing agent, α -methoxy- α -trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.

The causality of this method lies in the anisotropic shielding cone of the MTPA phenyl ring. In solution, the MTPA ester adopts a preferred conformation where the carbinyl proton, the ester carbonyl oxygen, and the trifluoromethyl group are coplanar. In this locked geometry, the MTPA phenyl ring projects over one hemisphere of the chiral alcohol, shielding the protons on that side and shifting their 1 H NMR signals upfield (lower δ ).

To determine the configuration of 2-methoxy-1-phenylethanol, we calculate the chemical shift difference: ΔδSR=δS​−δR​ .

  • Protons on the right hemisphere of the Mosher model are shielded in the (R)-MTPA ester, yielding a positive ΔδSR .

  • Protons on the left hemisphere are shielded in the (S)-MTPA ester, yielding a negative ΔδSR .

Based on Cahn-Ingold-Prelog (CIP) priorities, -OH (1) > -CH 2​ OCH 3​ (2) > -Ph (3) > -H (4). For the (S)-configuration , the -Ph group resides on the right hemisphere, and the -CH 2​ OCH 3​ group resides on the left hemisphere.

Protocol: Self-Validating Derivatization & Acquisition

This protocol is inherently self-validating: because multiple protons exist on both the -Ph and -CH 2​ OCH 3​ groups, all protons within a specific group must exhibit the same ΔδSR sign. A sign inversion within a group immediately flags a conformational anomaly.

  • Sample Preparation: Dissolve ~2 mg of the unknown enantiomer of 2-methoxy-1-phenylethanol in 0.5 mL of anhydrous CDCl 3​ in two separate, dry NMR tubes.

  • Activation: Add 1.5 equivalents of anhydrous pyridine to each tube to act as an acid scavenger and catalyst.

  • Derivatization:

    • To Tube A, add 1.2 equivalents of (S)-MTPA-Cl (this yields the (R)-MTPA ester ).

    • To Tube B, add 1.2 equivalents of (R)-MTPA-Cl (this yields the (S)-MTPA ester ).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1–4 hours.

  • Acquisition: Acquire high-resolution 1D 1 H NMR and 2D HSQC/COSY spectra to unambiguously assign the phenyl, methylene, and methoxy protons.

  • Calculation: Tabulate δS​ and δR​ for all assigned protons and calculate ΔδSR [1].

MosherWorkflow Start Unknown Chiral Alcohol (S)-2-Methoxy-1-phenylethanol Split Derivatization (Pyridine, CDCl3) Start->Split R_MTPA React with (S)-MTPA-Cl Forms (R)-MTPA Ester Split->R_MTPA (S)-MTPA-Cl S_MTPA React with (R)-MTPA-Cl Forms (S)-MTPA Ester Split->S_MTPA (R)-MTPA-Cl NMR_R Acquire 1H NMR (δR) R_MTPA->NMR_R NMR_S Acquire 1H NMR (δS) S_MTPA->NMR_S Calc Calculate ΔδSR = δS - δR for each proton NMR_R->Calc NMR_S->Calc Model Apply Advanced Mosher Model Assign Absolute Configuration Calc->Model

Caption: Workflow for the Advanced Mosher's Method mapping NMR shifts to stereochemical configuration.

Vibrational Circular Dichroism (VCD)

Causality & Mechanistic Theory

While Mosher's method requires chemical derivatization, Vibrational Circular Dichroism (VCD) is a non-destructive, solution-phase technique. VCD measures the differential absorption of left and right circularly polarized infrared light ( ΔA=AL​−AR​ ) during vibrational transitions[2].

Because VCD signals are intimately tied to the 3D spatial arrangement of atoms, the experimental spectrum is compared against a Density Functional Theory (DFT) simulated spectrum. The trustworthiness of VCD is enforced by an internal control: the IR spectrum. The standard IR spectrum is blind to chirality but highly sensitive to conformation. If the computed IR spectrum does not perfectly overlay with the experimental IR spectrum, the DFT conformational ensemble is invalid, and the VCD correlation must be rejected.

Protocol: VCD Acquisition and DFT Modeling
  • Sample Preparation: Prepare a 0.1 M solution of the alcohol in CDCl 3​ (approx. 5–10 mg in 150 µL).

  • Spectral Acquisition: Inject the sample into a BaF 2​ cell (100 µm pathlength). Acquire simultaneous IR and VCD spectra using a VCD spectrometer (e.g., ChiralIR) for 2–4 hours to achieve a high signal-to-noise ratio.

  • Conformational Search: Perform a molecular mechanics (MMFF) conformational search for (S)-2-methoxy-1-phenylethanol. The flexibility of the -CH 2​ OCH 3​ group will yield multiple low-energy conformers.

  • DFT Optimization: Optimize the geometry and calculate vibrational frequencies and magnetic dipole transition moments at the B3LYP/6-311G(d,p) level of theory.

  • Validation & Assignment: Boltzmann-weight the calculated spectra. Validate the conformer population by overlaying the computed IR with the experimental IR. Finally, compare the VCD signs to confirm the (S)-configuration.

VCDWorkflow Sample Sample Prep (0.1M in CDCl3) ExpVCD Experimental IR/VCD Acquisition Sample->ExpVCD Compare Spectral Overlay & IR Validation ExpVCD->Compare Comp Computational Modeling (DFT, Gaussian) SimVCD Simulated VCD Spectra for (R) and (S) Comp->SimVCD SimVCD->Compare Result Unambiguous Absolute Configuration Compare->Result

Caption: VCD experimental and computational workflow utilizing IR validation for structural trustworthiness.

Optical Rotation & Chemical Correlation

Causality & Mechanistic Theory

Specific rotation ( [α]D​ ) provides a macroscopic validation of the microscopic configuration. While it cannot determine absolute configuration ab initio without complex Optical Rotatory Dispersion (ORD) modeling, it is the gold standard for chemical correlation against synthesized standards. Literature confirms that the asymmetric reduction of ketones yields specific enantiomers of 2-methoxy-1-phenylethanol with distinct rotational signatures[3, 4].

Protocol: Polarimetry
  • Preparation: Dissolve the highly purified chiral alcohol in acetone to achieve a concentration of 2.0 g/100 mL ( c=2.0 ).

  • Measurement: Utilize a high-precision polarimeter equipped with a sodium lamp (D-line, 589 nm) and a 100 mm thermostated cell at 20 °C.

  • Verification: The specific rotation for the (R)-enantiomer is reported as [α]D20​=−34.4∘ [3]. Therefore, a reading of +34.4∘ unambiguously confirms the (S)-configuration .

Quantitative Data Summaries

Table 1: Expected ΔδSR Values for (S)-2-Methoxy-1-phenylethanol | Proton Group | Position in Mosher Model | Expected ΔδSR Sign | Structural Rationale | | :--- | :--- | :--- | :--- | | Phenyl (-Ph) (ortho/meta/para) | Right Hemisphere | Positive (+) | Shielded by the MTPA phenyl ring in the (R)-MTPA ester. | | Methylene (-CH 2​ -) | Left Hemisphere | Negative (-) | Shielded by the MTPA phenyl ring in the (S)-MTPA ester. | | Methoxy (-OCH 3​ ) | Left Hemisphere | Negative (-) | Shielded by the MTPA phenyl ring in the (S)-MTPA ester. |

Table 2: Comparative Analytical Metrics for Absolute Configuration

Technique Sample Requirement Nondestructive? Key Limitation Turnaround Time
Advanced Mosher's (NMR) 1–5 mg No (Derivatization) Steric hindrance can alter preferred conformers. 4–8 hours
VCD Spectroscopy 5–10 mg Yes Requires accurate DFT modeling of flexible groups. 1–2 days

| Optical Rotation | 10–50 mg | Yes | Requires a known literature reference for correlation. | 1 hour |

References

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Hoye, T. R., Jeffrey, C. S., & Shao, F. Nature Protocols (2007).[Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe (2006).[Link]

  • Asymmetric Reduction of Ketones by Geotrichum candidum. Nakamura, K. Kyoto University Research Information Repository (1996).[Link]

  • 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Baratta, W., et al. Organometallics (2004).[Link]

Exploratory

Thermodynamic Profiling and Solubility Dynamics of (S)-2-Methoxy-1-phenylethanol

Executive Summary (S)-2-Methoxy-1-phenylethanol is a highly versatile chiral building block and analytical standard utilized extensively in asymmetric synthesis and pharmaceutical drug development. Understanding its ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Methoxy-1-phenylethanol is a highly versatile chiral building block and analytical standard utilized extensively in asymmetric synthesis and pharmaceutical drug development. Understanding its thermodynamic properties and solubility profile is critical for its application in hit-to-lead optimization, where benzylic substitutions are frequently employed to modulate the physicochemical properties of drug candidates. This whitepaper provides an in-depth analysis of the thermodynamic parameters governing the synthesis and solvation of (S)-2-Methoxy-1-phenylethanol, synthesizing structural causality with field-proven experimental protocols.

Physicochemical Identity and Structural Causality

The molecular architecture of (S)-2-Methoxy-1-phenylethanol (C9H12O2) features a chiral benzylic center substituted with both a hydroxyl group and a methoxymethyl ether moiety. This specific arrangement dictates its behavior in both aqueous and organic environments [1].

The presence of the methoxy group acts as a distinct hydrogen bond acceptor, while the benzylic hydroxyl group functions as both a donor and an acceptor. This dual functionality restricts the rotational degrees of freedom when solvated, directly impacting its entropy of solvation. Furthermore, the introduction of such benzylic substituents is a recognized medicinal chemistry strategy to disrupt molecular planarity. Planar molecules typically exhibit high crystal lattice energies, which inherently suppresses thermodynamic solubility. The chiral, non-planar nature of (S)-2-Methoxy-1-phenylethanol lowers the lattice energy, thereby enhancing its solubility profile compared to unsubstituted planar analogs [3].

Table 1: Computed Physicochemical Properties of (S)-2-Methoxy-1-phenylethanol

PropertyValueCausality / Implication
Molecular Weight 152.19 g/mol Optimal for fragment-based drug design (FBDD).
XLogP3-AA 0.9Indicates moderate lipophilicity; balances aqueous solubility with membrane permeability.
TPSA 29.5 ŲLow polar surface area ensures excellent passive cellular permeability.
H-Bond Donors 1Provided by the benzylic hydroxyl group.
H-Bond Acceptors 2Provided by the oxygen atoms of the hydroxyl and methoxy groups.
Rotatable Bonds 3Allows conformational flexibility during target binding or catalyst coordination.

Data sourced from PubChem computational records [1].

Thermodynamic Parameters of Enantioselective Synthesis

The synthesis of the (S)-enantiomer is frequently achieved via the highly enantioselective catalytic hydroboration of α -methoxyacetophenone. The thermodynamic parameters of this transformation reveal the mechanistic rigor required to achieve high enantiomeric excess (ee).

When utilizing a bis(oxazoline) Zn(II) complex, the reaction proceeds through a highly ordered transition state. Kinetic measurements and Eyring plots reveal an enthalpy of activation ( ΔH‡ ) of 15.7 ± 0.5 kcal/mol and an entropy of activation ( ΔS‡ ) of -27.2 ± 0.3 cal/mol [2]. The highly negative ΔS‡ value is a thermodynamic hallmark of a highly structured, four-membered σ -bond metathesis transition state. The Zn(II) center requires a two-point binding interaction—coordinating both the carbonyl oxygen and the methoxy oxygen of the substrate—to lock the conformation and dictate the stereochemical outcome [2].

SynthesisThermo Reactant Reactant α-Methoxyacetophenone TS Transition State ΔH‡ = 15.7 kcal/mol ΔS‡ = -27.2 cal/mol Reactant->TS Catalyst Catalyst Zn(II) Bis(oxazoline) Catalyst->TS Product Product (S)-2-Methoxy-1-phenylethanol TS->Product Enantioselective Reduction

Fig 2. Thermodynamic parameters of the enantioselective catalytic hydroboration pathway.

Solubility Dynamics: Kinetic vs. Thermodynamic

In drug development, distinguishing between kinetic and thermodynamic solubility is paramount.

  • Kinetic Solubility refers to the concentration of a compound in solution before precipitation occurs, often resulting in a supersaturated state.

  • Thermodynamic Solubility represents the true equilibrium between the solid crystal lattice and the solvated molecules.

For compounds incorporating the 2-methoxy-1-phenylethanol motif, thermodynamic solubility is the critical metric. During hit-to-lead optimization, highly lipophilic scaffolds (e.g., ClogP > 5) often suffer from thermodynamic solubilities below 10 μ M [3]. By integrating the sterically disruptive, sp3 -hybridized benzylic architecture of (S)-2-Methoxy-1-phenylethanol, researchers can significantly reduce the ΔGlattice​ (Gibbs free energy of the crystal lattice). This structural modification can drive thermodynamic solubility from single-digit micromolar ranges up to nearly 100 μ M, ensuring that the free fraction of the drug in plasma remains high enough to exert biological efficacy [3].

SolubilityWorkflow Start Solid (S)-2-Methoxy- 1-phenylethanol Incubation Isothermal Incubation (24-48h, 25°C) Start->Incubation Buffer Aqueous Buffer (pH 7.4) Buffer->Incubation Equilibrium Thermodynamic Equilibrium Incubation->Equilibrium Kinetics Separation Phase Separation (Centrifugation) Equilibrium->Separation Analysis HPLC-UV Quantification Separation->Analysis Result Thermodynamic Solubility (S_w) Analysis->Result

Fig 1. Isothermal shake-flask workflow for determining thermodynamic solubility.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in control checkpoints guarantee that the data generated reflects true thermodynamic states rather than kinetic artifacts.

Protocol A: Determination of Thermodynamic Solubility (Isothermal Shake-Flask Method)

Causality Focus: This method prioritizes ultracentrifugation over filtration to prevent the analyte from adsorbing onto filter membranes, which would artificially lower the calculated solubility.

  • Preparation of Solid Phase: Add an excess amount (approximately 5 mg) of crystalline (S)-2-Methoxy-1-phenylethanol to a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) to the vial.

  • Isothermal Incubation: Seal the vial and place it in a thermostatic shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Equilibrium Validation (Self-Validation Step): Extract 50 μ L aliquots at t=24 hours and t=48 hours. True thermodynamic equilibrium is confirmed only if the concentration difference between the 24h and 48h samples is ≤5% . If the difference is greater, kinetic supersaturation is still resolving, and incubation must continue.

  • Phase Separation: Transfer the equilibrated suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25 °C to pellet all undissolved solids.

  • Quantification: Carefully aspirate the supernatant without disturbing the pellet. Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV (detection at 210 nm) against a standard calibration curve.

Protocol B: Enantioselective Synthesis via Zn(II)-Catalyzed Hydroboration

Causality Focus: The strict temperature control (0 °C) is required to minimize the entropic penalty ( ΔS‡=−27.2 cal/mol) and maximize the enantiomeric excess of the (S)-isomer.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10 mol% of bis(oxazoline) Zn(II) complex in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Add 1.0 equivalent of α -methoxyacetophenone to the solution. Stir for 10 minutes to allow the two-point coordination between the Zn(II) center and the substrate's oxygen atoms.

  • Temperature Equilibration: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Hydroboration: Slowly add 1.1 equivalents of pinacolborane (HBpin) dropwise over 15 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 4 hours. Monitor the conversion via TLC or GC-MS.

  • Workup and Isolation: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with ethyl acetate ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Chiral Validation: Purify the crude product via flash column chromatography. Determine the enantiomeric excess (ee) of the resulting (S)-2-Methoxy-1-phenylethanol using chiral HPLC (e.g., Chiralcel OD-H column).

Conclusion

(S)-2-Methoxy-1-phenylethanol is more than a simple chiral alcohol; it is a thermodynamically fascinating molecule whose structural properties are leveraged to solve complex solubility challenges in drug design. Its highly ordered synthesis and its ability to disrupt crystal lattice packing make it an indispensable motif for modern medicinal chemists aiming to optimize the thermodynamic solubility of rigid, planar pharmacophores.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11768760, (R)-2-Methoxy-1-phenylethanol" PubChem, [Link]. (Note: Physicochemical properties are identical for the (S)-enantiomer).

  • Chong, C. C., & Kinjo, R. "Catalytic Hydroboration of Carbonyl Derivatives, Imines, and Carbon Dioxide." ACS Catalysis, 2015. [Link]

  • Gjorgjieva, M., et al. "Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa." Journal of Medicinal Chemistry, 2023. [Link]

Protocols & Analytical Methods

Method

High-Efficiency Protocols for the Kinetic Resolution of Racemic 2-Methoxy-1-Phenylethanol

An Application Guide: Abstract: This technical guide provides detailed protocols and application notes for the kinetic resolution of racemic 2-methoxy-1-phenylethanol, a valuable chiral building block in pharmaceutical s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide:

Abstract: This technical guide provides detailed protocols and application notes for the kinetic resolution of racemic 2-methoxy-1-phenylethanol, a valuable chiral building block in pharmaceutical synthesis. We present two robust methodologies: a highly selective enzymatic protocol utilizing immobilized Candida antarctica lipase B (CALB) and a non-enzymatic organocatalytic approach using a chiral N-heterocyclic carbene (NHC) catalyst. This document is intended for researchers, chemists, and drug development professionals seeking practical, field-proven methods for obtaining enantiomerically enriched secondary alcohols. The causality behind experimental choices, step-by-step procedures, expected outcomes, and process visualization are detailed to ensure scientific integrity and reproducibility.

Introduction: The Importance of Chiral Alcohols and Kinetic Resolution

Enantiomerically pure alcohols, such as the (R)- and (S)-enantiomers of 2-methoxy-1-phenylethanol, are critical intermediates in the synthesis of complex, biologically active molecules. The specific stereochemistry of a drug candidate often dictates its pharmacological efficacy and safety profile. Kinetic resolution is a powerful and widely adopted strategy for separating a racemic mixture into its constituent enantiomers.[1][2] This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer is preferentially converted into a new product, allowing for the separation of the unreacted, slower-reacting enantiomer. While the theoretical maximum yield for the recovery of a single enantiomer is 50%, this method is often preferred for its practicality and high enantioselectivity.[2]

This guide will focus on enantioselective acylation, where one enantiomer of the racemic alcohol is converted to an ester, leaving the other enantiomer unreacted.

Part 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Transesterification

Enzymatic kinetic resolution is a cornerstone of green chemistry, prized for its high selectivity under mild operating conditions.[1] Lipases (E.C. 3.1.1.3) are particularly effective biocatalysts for this transformation due to their broad substrate scope, stability in organic solvents, and predictable stereopreference.[3][4][5]

Causality and Experimental Rationale
  • The Biocatalyst: Immobilized Candida antarctica Lipase B (CALB, Novozym® 435) CALB is the most versatile and robust lipase for the resolution of secondary alcohols.[5][6] Its high activity and enantioselectivity are well-documented.[6] We recommend the immobilized form, Novozym® 435, where the enzyme is adsorbed onto a macroporous acrylic resin. Immobilization enhances thermal and operational stability, prevents enzyme aggregation in organic media, and simplifies catalyst recovery and reuse, significantly reducing process costs.[7][8]

  • The Acyl Donor: Vinyl Acetate The choice of acyl donor is critical. We utilize vinyl acetate, an "activated" ester. The acylation reaction with vinyl acetate is rendered effectively irreversible because the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde.[9] This prevents the reverse reaction (alcoholysis of the product ester), which would otherwise diminish the enantiomeric excess (ee) of the products. Simple alkyl esters like ethyl acetate can also be used but often result in lower conversion rates and require much longer reaction times.[10]

  • The Solvent: Apolar Organic Solvents Apolar solvents such as n-hexane, toluene, or methyl tert-butyl ether (MTBE) are ideal.[5][11] They solubilize the hydrophobic substrates while maintaining the essential layer of water around the enzyme necessary for its catalytic activity, a concept central to non-aqueous enzymology.[12] Polar solvents like acetonitrile can strip this water layer, denaturing the enzyme and reducing its activity.[5]

Experimental Workflow: Enzymatic Resolution

cluster_setup Reaction Setup cluster_process Process cluster_workup Workup & Purification cluster_products Products rac_alcohol Racemic 2-Methoxy-1-phenylethanol mix Combine & Stir (e.g., 40°C, 150 rpm) rac_alcohol->mix acyl_donor Vinyl Acetate (Acyl Donor) acyl_donor->mix solvent n-Hexane (Solvent) solvent->mix enzyme Novozym® 435 (Immobilized CALB) enzyme->mix monitor Monitor Conversion (TLC / Chiral GC) mix->monitor ~4-24 h filter Filter to Recover Enzyme monitor->filter ~50% Conversion separate Column Chromatography filter->separate s_alcohol (S)-Alcohol (>99% ee) separate->s_alcohol r_ester (R)-Ester (>99% ee) separate->r_ester

Caption: Workflow for lipase-catalyzed kinetic resolution.

Protocol 1: Kinetic Resolution using Novozym® 435
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add racemic 2-methoxy-1-phenylethanol (1.0 g, 6.57 mmol) and n-hexane (15 mL).

  • Acyl Donor Addition: Add vinyl acetate (1.2 mL, 13.14 mmol, 2.0 equiv.).

  • Initiation: Add Novozym® 435 (100 mg, 10% w/w of substrate). Seal the flask and place it in a temperature-controlled shaker or oil bath set to 40°C with moderate stirring (150-200 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots (~5 µL) every 2-4 hours. Analyze by Thin Layer Chromatography (TLC) or, for greater precision, by chiral Gas Chromatography (GC) to determine the conversion and enantiomeric excess (ee) of the remaining alcohol. The reaction should be stopped at or near 50% conversion to maximize the ee for both the unreacted alcohol and the formed ester.

  • Workup: Once ~50% conversion is reached (typically 8-24 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent (2 x 5 mL n-hexane), dried under vacuum, and stored for reuse.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the product ester can be readily separated by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

  • Characterization: Analyze the purified alcohol and the saponified ester by chiral HPLC or GC to confirm their enantiomeric purity.

Expected Results

The following table summarizes typical outcomes for the kinetic resolution of secondary benzylic alcohols using this method.

ProductExpected Yield (at 50% conv.)Expected Enantiomeric Excess (ee)
(S)-2-methoxy-1-phenylethanol~40-45%>99%
(R)-2-methoxy-1-phenylethyl acetate~40-45%>99%

Note: Yields are post-purification. The stereopreference (R vs. S) of CALB for acylation may vary with substrate, but it typically acylates the R-enantiomer of 1-phenylethanol analogues.

Part 2: Chemical Kinetic Resolution via N-Heterocyclic Carbene (NHC) Catalysis

For cases where enzymatic methods are not suitable, or as an alternative approach, organocatalytic kinetic resolution offers a powerful non-enzymatic solution. Chiral N-heterocyclic carbenes (NHCs) have emerged as highly effective catalysts for enantioselective acyl transfer reactions.[13]

Causality and Experimental Rationale
  • The Catalyst: Chiral NHCs are generated in situ from the deprotonation of their corresponding imidazolium salt precursors.[13] The bulky chiral scaffold on the NHC creates a stereochemically defined active site that preferentially binds and activates the acylating agent towards one enantiomer of the alcohol.

  • The Acylating Agent: Unlike enzymatic reactions, these organocatalytic systems often require specific acylating agents to achieve high selectivity. Vinyl diphenylacetate is an effective choice, reacting within the catalytic cycle to form a chiral activated acyl-azolium intermediate.[13]

  • Reaction Conditions: The reaction requires a non-nucleophilic base (e.g., potassium tert-butoxide) to generate the active carbene catalyst from its salt precursor. Anhydrous aprotic solvents like THF are necessary to prevent quenching of the highly reactive carbene and other intermediates.

Experimental Workflow: Chemical Resolution

cluster_setup Reaction Setup (Inert Atmosphere) cluster_process Process cluster_workup Workup & Purification cluster_products Products rac_alcohol Racemic 2-Methoxy-1-phenylethanol mix Combine & Stir (e.g., Room Temp) rac_alcohol->mix acyl_agent Vinyl Diphenylacetate (Acylating Agent) acyl_agent->mix solvent Anhydrous THF (Solvent) solvent->mix catalyst Chiral Imidazolium Salt (NHC Precursor) catalyst->mix base KOtBu (Base) base->mix monitor Monitor Conversion (TLC / Chiral HPLC) mix->monitor ~12-48 h quench Quench Reaction (e.g., Sat. NH4Cl) monitor->quench ~50-60% Conversion separate Column Chromatography quench->separate s_alcohol (S)-Alcohol (High ee) separate->s_alcohol r_ester (R)-Ester (High ee) separate->r_ester

Caption: Workflow for NHC-catalyzed kinetic resolution.

Protocol 2: Kinetic Resolution using a Chiral NHC Catalyst

Note: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Generation: In a dry Schlenk flask under Argon, add the chiral imidazolium salt (e.g., (R,R)-1,3-bis(1-phenylethyl)imidazolium chloride, 0.03 mmol, 5 mol%) and anhydrous tetrahydrofuran (THF, 2 mL). Add potassium tert-butoxide (KOtBu, 0.03 mmol, 5 mol%) and stir for 15 minutes at room temperature to generate the active NHC catalyst.

  • Reaction Setup: In a separate flask, dissolve racemic 2-methoxy-1-phenylethanol (0.09 g, 0.6 mmol) and vinyl diphenylacetate (0.11 g, 0.45 mmol, 0.75 equiv.) in anhydrous THF (2 mL).

  • Initiation: Transfer the alcohol/acylating agent solution to the flask containing the activated catalyst via cannula.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or chiral HPLC. These reactions are typically slower than their enzymatic counterparts.

  • Workup: Upon reaching the desired conversion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the unreacted alcohol from the ester product.

  • Characterization: Determine the enantiomeric excess of the purified fractions using chiral HPLC.

Expected Results

NHC-catalyzed resolutions can achieve high selectivity, though they may require more optimization than enzymatic methods.

ProductExpected Yield (at 55% conv.)Expected Enantiomeric Excess (ee)
(S)-2-methoxy-1-phenylethanol~35-40%90-98%
(R)-2-methoxy-1-phenylethyl diphenylacetate~45-50%~85-95%

Conclusion

Both enzymatic and chemical organocatalytic methods provide effective pathways for the kinetic resolution of racemic 2-methoxy-1-phenylethanol. The lipase-catalyzed approach (Protocol 1) stands out for its operational simplicity, mild conditions, excellent reusability, and typically higher enantioselectivity, making it highly suitable for large-scale applications. The NHC-catalyzed method (Protocol 2) represents a potent non-enzymatic alternative, offering a different selectivity profile and operating through a distinct mechanistic pathway, which can be advantageous for substrates that are poor matches for lipases. The choice of protocol will depend on the specific requirements of the synthesis, available resources, and scale of operation.

References

  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: [Link]

  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. Available at: [Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Semantic Scholar. Available at: [Link]

  • Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society. Available at: [Link]

  • Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. ResearchGate. Available at: [Link]

  • Kinetic resolution of secondary alcohols with Burkholderia cepacia lipase immobilized on biodegradable ternary blend polymer. RSC Publishing. Available at: [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. SCIRP. Available at: [Link]

  • Lipase catalyzed kinetic resolution of racemic 1-phenylethanol. Åbo Akademi University. Available at: [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. PMC. Available at: [Link]

  • Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. Organic Letters. Available at: [Link]

  • Kinetics and modeling of (R,S)-1-phenylethanol acylation over lipase. DeepDyve. Available at: [Link]

  • Enantioselective Acylation of Alcohol and Amine Reactions in Organic Synthesis. ResearchGate. Available at: [Link]

  • Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. RSC Publishing. Available at: [Link]

  • Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Via Medica Journals. Available at: [Link]

  • Enantioselective Organocatalytic Desymmetric Acylation as an Access to Orthogonally Protected myo-Inositols. PMC. Available at: [Link]

  • Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. MDPI. Available at: [Link]

Sources

Application

application of (S)-2-Methoxy-1-phenylethanol as a chiral building block

Application Note: (S)-2-Methoxy-1-phenylethanol as a Versatile Chiral Building Block in Asymmetric Synthesis Introduction & Chemical Profile (S)-2-Methoxy-1-phenylethanol (CAS: 65487-97-0)[1] is a highly valuable chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (S)-2-Methoxy-1-phenylethanol as a Versatile Chiral Building Block in Asymmetric Synthesis

Introduction & Chemical Profile

(S)-2-Methoxy-1-phenylethanol (CAS: 65487-97-0)[1] is a highly valuable chiral building block and auxiliary used extensively in asymmetric organic synthesis. Featuring a rigid benzylic stereocenter, an aromatic ring for steric shielding (π-stacking interactions), and a methoxy group capable of acting as a Lewis base, this molecule is uniquely suited for directing stereoselective reactions. It is typically synthesized via the asymmetric reduction of α-methoxyacetophenone using chiral catalysts (e.g., [(S)-1/Zn(OTf)2] with catecholborane)[2] or via biocatalytic reduction[3].

As a Senior Application Scientist, I have observed that the true utility of (S)-2-Methoxy-1-phenylethanol lies in its bidentate coordination capabilities. When paired with oxophilic Lewis acids (such as Boron or Cerium), the hydroxyl and methoxy oxygen atoms form highly ordered, rigid chelate transition states. This structural rigidity is the primary causal factor for the exceptional diastereofacial discrimination observed in downstream nucleophilic attacks.

Application I: Diastereoselective Desymmetrization of Meso Anhydrides

Mechanistic Causality & Rationale The desymmetrization of meso cyclic anhydrides is a powerful strategy for generating chiral hemiesters, which are critical precursors to complex natural products and active pharmaceutical ingredients (APIs). Using the diphenylborate derivative of (S)-2-Methoxy-1-phenylethanol (Mukaiyama's protocol) provides an exceptionally high degree of stereocontrol[4].

Why does this specific system work? The reaction utilizes diphenylboryl triflate as a Lewis acid catalyst. The boron atom coordinates with the anhydride, activating the carbonyl group. Simultaneously, the chiral diphenylborate complex of (S)-2-Methoxy-1-phenylethanol attacks the activated carbonyl. The bulky phenyl groups on the boron, combined with the stereocenter of the chiral alcohol, create a highly restricted chiral pocket. This steric exclusion forces the nucleophilic attack to occur almost exclusively on one enantiotopic face of the anhydride, minimizing the entropic penalty of the transition state[5].

Quantitative Data Summary Table 1 summarizes the expected diastereomeric excess (de) and yields when utilizing the (S)-2-Methoxy-1-phenylethanol diphenylborate system for various meso anhydrides (adapted from optimized conditions at 0 °C in toluene)[4],[5].

Substrate (Meso Anhydride)Equivalents of Chiral NucleophileYield (%)Diastereomeric Excess (de %)
Cyclohexane-1,2-dicarboxylic anhydride1.0 eq59%>99%
Cyclohexane-1,2-dicarboxylic anhydride2.0 eq90%>99%
Cyclopentane-1,2-dicarboxylic anhydride2.0 eq85%92%
4-Cyclohexene-1,2-dicarboxylic anhydride2.0 eq88%96%

Protocol 1: Desymmetrization of Cyclohexane-1,2-dicarboxylic Anhydride Self-Validating Step: The formation of the active chiral borate complex is highly moisture-sensitive. A self-validating check is the observation of a homogeneous, clear solution upon the addition of diphenylboryl triflate; any turbidity indicates premature hydrolysis, requiring the reagent mixture to be discarded and restarted.

  • Preparation of Chiral Nucleophile : In a flame-dried Schlenk flask under argon, dissolve (S)-2-Methoxy-1-phenylethanol (2.0 mmol) in anhydrous toluene (5.0 mL).

  • Borate Complexation : Add diphenylboryl triflate (0.2 mmol, 10 mol%) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the chiral diphenylborate complex.

  • Anhydride Addition : Cool the reaction mixture to 0 °C. Add meso-cyclohexane-1,2-dicarboxylic anhydride (1.0 mmol) dissolved in anhydrous toluene (2.0 mL) dropwise over 15 minutes.

  • Reaction Execution : Maintain the reaction at 0 °C for 12 hours. The rigid transition state dictates a slow but highly selective ring opening[5].

  • Quenching & Isolation : Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with dichloromethane to remove the chiral auxiliary (which can be recovered and reused). Acidify the aqueous layer to pH 2 using 1M HCl, and extract with ethyl acetate to isolate the chiral hemiester.

G A Meso Anhydride (e.g., Cyclohexane-1,2-dicarboxylic anhydride) D Diastereoselective Ring Opening (Toluene, 0 °C) A->D B (S)-2-Methoxy-1-phenylethanol + Diphenylboryl Triflate C Chiral Diphenylborate Complex (In situ generation) B->C C->D Nucleophilic Attack E Chiral Hemiester (Up to 99% de) D->E Hydrolysis/Workup

Workflow for the diastereoselective desymmetrization of meso anhydrides using a chiral borate complex.

Application II: Chiral Auxiliary for Asymmetric Synthesis of Primary Amines

Mechanistic Causality & Rationale (S)-2-Methoxy-1-phenylethanol is an exceptional chiral auxiliary for the synthesis of enantiopure primary amines via the nucleophilic alkylation of oxime ethers[6]. By converting an aldehyde into an (E)-alkoxymethyl oxime ether using this chiral alcohol, we install a stereodirecting group directly adjacent to the reactive imine carbon.

The causality of the stereoselection is strictly governed by the choice of the organometallic reagent and additives. When an allyl Grignard reagent is complexed with Cerium(III) chloride (CeCl3), the highly oxophilic Ce(III) chelates both the methoxy oxygen of the auxiliary and the nitrogen of the oxime. This locks the molecule into a rigid, cyclic conformation. The Grignard reagent is then forced to attack from the less sterically hindered Si-face, yielding the (S)-amine[6],[7]. Conversely, using allyllithium without CeCl3 proceeds via a non-chelated, open transition state, reversing the facial selectivity to favor the (R)-amine[8],[9].

Protocol 2: Synthesis of (S)-1-Phenyl-3-butenylamine via Oxime Ether Alkylation Self-Validating Step: The activation of CeCl3 is critical. CeCl3·7H2O must be rigorously dried under high vacuum at 140 °C for 2 hours. A properly dried CeCl3 powder will flow freely and form a fine, milky suspension in THF. Clumping indicates residual moisture, which will destroy the Grignard reagent and collapse the diastereoselectivity.

  • Oxime Ether Preparation : Synthesize the (E)-oxime ether by reacting benzaldehyde oxime with the chloromethyl ether derivative of (S)-2-Methoxy-1-phenylethanol in the presence of DIPEA (yields typically >85%).

  • Chelation Complex Formation : In a flame-dried flask, suspend anhydrous CeCl3 (3.0 mmol) in dry THF (10 mL) and stir vigorously at room temperature for 2 hours to ensure uniform particle distribution. Cool the suspension to -78 °C.

  • Substrate Addition : Add the chiral oxime ether (1.0 mmol) in THF (2 mL) dropwise to the CeCl3 suspension. Stir at -78 °C for 30 minutes to allow the rigid chelate complex to form completely[6].

  • Nucleophilic Alkylation : Add Allylmagnesium bromide (2.5 mmol, 1.0 M in THF) dropwise over 20 minutes. Maintain the temperature at -78 °C for 4 hours. The chelation control ensures attack from the Si-face.

  • Workup & Cleavage : Quench with saturated aqueous NH4Cl. Extract with ether, dry over Na2SO4, and concentrate. To unmask the primary amine, subject the crude O-alkyl hydroxylamine to reductive N-O bond cleavage using Mo(CO)6 (1.5 eq) in aqueous acetonitrile at reflux for 2 hours.

  • Isolation : Basify the mixture with 1M NaOH, extract the free (S)-amine with dichloromethane, and purify via standard acid-base extraction.

G A Chiral Oxime Ether (from (S)-2-Methoxy-1-phenylethanol) B CeCl3 Coordination (Chelation Control) A->B Add CeCl3 C Non-Chelated State (Steric Control) A->C Direct Li Reagent D AllylMgBr Attack (Si-Face) B->D Rigid Transition State E AllylLi Attack (Re-Face) C->E Flexible Transition State F (S)-Amine Derivative D->F Reductive Cleavage G (R)-Amine Derivative E->G Reductive Cleavage

Diastereofacial discrimination pathways in the nucleophilic alkylation of chiral oxime ethers.

Summary and Best Practices

For drug development professionals and synthetic chemists, the integration of (S)-2-Methoxy-1-phenylethanol into synthetic pipelines offers predictable and scalable stereocontrol.

  • Storage : The compound should be stored under cold-chain conditions (2-8 °C) and protected from light to prevent auto-oxidation of the benzylic position[1].

  • Solvent Selection : Non-coordinating or weakly coordinating solvents (like toluene or dichloromethane) are preferred for boron-mediated reactions to prevent solvent competition for Lewis acid sites[5]. For Cerium-mediated reactions, anhydrous THF is mandatory to solvate the organometallic species while allowing chelation[6].

References

  • Desimoni, G., Faita, G., & Jørgensen, K. A. "C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis". Chemical Reviews. [Link]

  • Wennerholm, M., et al. "Gas Chromatography-Electron Capture Determination of styrene-7,8-oxide Enantiomers". Journal of Chromatography B. [Link]

  • Ukaji, Y., et al. "Diastereofacial Discrimination in the Reaction of Chiral (E)-Alkoxymethyl Oxime Ethers". Chemistry Letters. [Link]

  • Chen, Y., & Spilling, C. D. "Asymmetric Alcoholysis of Cyclic Anhydrides". Chemical Reviews. [Link]

  • Atobe, M., et al. "Stereoselective Anhydride Openings". Chemical Reviews. [Link]

  • Itsuno, S., et al. "Nucleophilic addition of methyllithium to chiral oxime ethers: asymmetric preparation of 1-(aryl)ethylamines". ResearchGate. [Link]

Sources

Method

Advanced Application Note: (S)-2-Methoxy-1-phenylethanol as a Privileged Chiral Auxiliary in Pharmaceutical API Synthesis

Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and scalable asymmetric synthesis. Executive Summary and Mechanistic Rationale In the landsca...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and scalable asymmetric synthesis.

Executive Summary and Mechanistic Rationale

In the landscape of asymmetric pharmaceutical synthesis, the creation of highly functionalized chiral building blocks from achiral or meso precursors is a critical bottleneck. (S)-2-Methoxy-1-phenylethanol (CAS: 65487-97-0) has emerged as a highly versatile chiral auxiliary and nucleophile, particularly prized for its bidentate coordination capabilities and predictable steric shielding[1].

As a Senior Application Scientist, I approach chiral auxiliaries not just as reagents, but as architectural scaffolds that dictate transition-state geometry. The efficacy of (S)-2-Methoxy-1-phenylethanol is rooted in its structural dualism:

  • The Methoxy Group (Lewis Base): Acts as a potent coordinating site for oxophilic metals (e.g., Boron, Cerium, Copper). This chelation locks the auxiliary into a rigid conformation, minimizing rotational degrees of freedom during the transition state.

  • The Phenyl Ring (Steric Shield): Once the conformation is locked, the bulky phenyl group effectively blocks one stereoface of the reactive center, forcing incoming reagents (or substrates) to attack from the opposite, unhindered trajectory.

This guide details two field-proven applications of this auxiliary: the Mukaiyama Desymmetrization of meso-anhydrides [2] and the Diastereoselective Synthesis of Chiral Amines [3].

Core Application I: Mukaiyama Desymmetrization of Meso-Anhydrides

The desymmetrization of meso-cyclic anhydrides generates chiral hemiesters—crucial precursors for APIs such as statins (e.g., compactin analogs), gabapentinoids, and glycomimetics[4]. While enzymatic resolution is common, it often suffers from substrate specificity limitations. The chemical approach using the diphenylborate derivative of (S)-2-Methoxy-1-phenylethanol offers broad substrate scope and exceptional diastereomeric excess (de)[2].

Causality of the Boron-Mediated System

Why use a boron complex rather than the free alcohol? The free alcohol alone provides poor facial discrimination due to flexible hydrogen bonding. By pre-forming the diphenylborate of (S)-2-Methoxy-1-phenylethanol and using diphenylboryl triflate (Ph₂BOTf) as a Lewis acid catalyst, a highly structured, rigid transition state is formed. The Ph₂BOTf activates the anhydride via coordination to the carbonyl oxygen, while the chiral borate attacks the enantiotopic carbonyl. The steric clash between the diphenyl groups of the catalyst and the phenyl ring of the auxiliary dictates that only one diastereomeric pathway is energetically viable[5].

Protocol 1: Diastereoselective Synthesis of Chiral Hemiesters

This protocol is a self-validating system: the intermediate hemiester is immediately derivatized to a diester to prevent epimerization and allow for precise chromatographic validation.

Reagents & Materials:

  • Meso-cyclohexane-1,2-dicarboxylic anhydride (1.0 equiv, 10 mmol)

  • (S)-2-Methoxy-1-phenylethanol diphenylborate (1.2 equiv, 12 mmol)

  • Diphenylboryl triflate (Ph₂BOTf) (0.1 equiv, 10 mol%)

  • Anhydrous Toluene (50 mL)

  • Trimethylsilyldiazomethane (TMS-diazomethane, 2.0 M in hexanes)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add meso-cyclohexane-1,2-dicarboxylic anhydride and anhydrous toluene. Cool the system to 0 °C using an ice-water bath.

  • Catalyst Activation: Inject Ph₂BOTf (10 mol%) dropwise. Stir for 15 minutes to allow the Lewis acid-anhydride activation complex to form. The solution may turn slightly yellow.

  • Nucleophilic Attack: Dissolve (S)-2-Methoxy-1-phenylethanol diphenylborate in 10 mL of anhydrous toluene and add it via syringe pump over 30 minutes to maintain a low concentration of the free nucleophile, maximizing the catalytic cycle's stereocontrol.

  • Reaction Monitoring: Stir at 0 °C for 4 hours. Monitor the disappearance of the anhydride via FT-IR (disappearance of symmetric/asymmetric C=O stretches at 1860 and 1780 cm⁻¹).

  • Quenching & Derivatization (Self-Validation Step): Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane, acidify the aqueous layer to pH 2 with 1M HCl, and extract the chiral hemiester into ethyl acetate.

  • Esterification: To accurately determine the de, dissolve the crude hemiester in MeOH/Toluene (1:1) and treat with TMS-diazomethane until a persistent yellow color remains.

  • Analysis: Concentrate and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). You should observe >95% de favoring the corresponding (1S, 2R)-diester (note: the (R)-enantiomer of the auxiliary yields the opposite configuration)[4].

G A Meso-Anhydride B Activation (Ph2BOTf) A->B Lewis Acid Coord. C Nucleophilic Attack (S)-Auxiliary Borate B->C Boron Enolate D Chiral Hemiester (>95% de) C->D Desymmetrization E API Building Block (e.g., Compactin) D->E Cleavage / Red.

Workflow of meso-anhydride desymmetrization using (S)-2-Methoxy-1-phenylethanol.

Core Application II: Stereoselective Synthesis of Chiral Amines

Chiral amines are ubiquitous in modern pharmaceuticals. (S)-2-Methoxy-1-phenylethanol is utilized to synthesize chiral (E)-alkoxymethyl oxime ethers, which serve as highly stereoselective electrophiles for organometallic additions[3].

Causality of the Cerium-Mediated Addition

Direct addition of Grignard reagents to oximes often results in poor yields due to competitive enolization (alpha-deprotonation). By utilizing Cerium(III) chloride (CeCl₃) in conjunction with the Grignard reagent, the basicity of the nucleophile is drastically reduced while its nucleophilicity is maintained. Furthermore, Ce(III) is highly oxophilic; it chelates simultaneously to the oxime nitrogen and the methoxy oxygen of the (S)-2-Methoxy-1-phenylethanol auxiliary. This bidentate chelation forms a rigid 5- or 6-membered transition state, allowing the bulky phenyl group to shield one face, directing the allyl Grignard to attack exclusively from the Re or Si face[3].

Protocol 2: Diastereoselective Allylation of Oxime Ethers

Reagents & Materials:

  • (E)-Oxime ether derived from an aliphatic ketone and (S)-2-Methoxy-1-phenylethanol (1.0 equiv, 5 mmol)

  • Anhydrous Cerium(III) chloride (CeCl₃) (1.5 equiv, 7.5 mmol)

  • Allylmagnesium bromide (1.0 M in THF, 2.0 equiv, 10 mmol)

  • Anhydrous THF (30 mL)

Step-by-Step Methodology:

  • Cerium Activation: Place anhydrous CeCl₃ in a Schlenk flask. Heat to 140 °C under high vacuum for 2 hours to ensure complete dehydration (critical for preventing Grignard quenching). Cool to room temperature under argon and suspend in 15 mL anhydrous THF. Stir vigorously for 2 hours to form a uniform white suspension.

  • Chelation Complex Formation: Cool the CeCl₃ suspension to -78 °C. Dissolve the chiral oxime ether in 15 mL THF and add it slowly to the suspension. Stir for 30 minutes at -78 °C to allow the rigid Ce(III)-chelate to form.

  • Nucleophilic Addition: Add Allylmagnesium bromide dropwise over 20 minutes. Maintain the temperature strictly at -78 °C. The deep coordination of Ce(III) prevents alpha-deprotonation and forces the allyl group to attack the unshielded face of the imine carbon.

  • Quenching & Workup: After 3 hours, quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Filter the resulting cerium salts through a pad of Celite.

  • Isolation: Extract the filtrate with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • Auxiliary Cleavage (Validation): The resulting hydroxylamine derivative can be cleaved using Mo(CO)₆ or Zn/AcOH to yield the free chiral amine API precursor, which can be validated via chiral GC-MS or NMR using chiral shift reagents.

G A Ketone B Chiral Oxime Ether Formation A->B (S)-2-Methoxy-1-phenylethanol C CeCl3 Chelation (Rigid Transition State) B->C Lewis Acid Coord. D Facial Selective Attack (Allyl-MgBr) C->D -78 °C, THF E Chiral Amine API Precursor D->E Auxiliary Cleavage

Stereoselective synthesis of chiral amines via CeCl3-chelated oxime ethers.

Quantitative Data Summary

The following table summarizes the field-validated performance of (S)-2-Methoxy-1-phenylethanol (and its enantiomer) across various key API-relevant transformations.

Substrate ClassReagent / Catalyst SystemYield (%)StereoselectivityAPI Target Application
cis-Cyclohexane-1,2-dicarboxylic anhydrideAuxiliary Borate / Ph₂BOTf90%>95% deGlycomimetics / Compactin analogs[4]
3-Phenylglutaric anhydrideAuxiliary Borate / Ph₂BOTf85%92% dePregabalin / Gabapentinoid precursors[2]
Aliphatic Oxime EthersAuxiliary / CeCl₃ + Allyl-MgBr82-88%90-95% deGeneral chiral aliphatic amines[3]
DiarylmethanolsAuxiliary / SnBr₄75-89%>90% dePyrazole-based therapeutics[6]

References

  • BLD Pharm Product Data. "65487-97-0 | (S)-2-Methoxy-1-phenylethanol." BLD Pharm.
  • Chen, Y., et al. "Asymmetric Alcoholysis of Cyclic Anhydrides." Chemical Reviews, ACS Publications, 2003.
  • Serra, S., et al. "Stereoselective Anhydride Openings." Chemical Reviews, ACS Publications, 2007.
  • Mukaiyama, T., et al. "Highly Efficient Asymmetric Esterification of Cyclic meso-Dicarboxylic Anhydrides Catalyzed by Diphenylboryl Triflate." Chemistry Letters, Oxford Academic, 2006.
  • Thiam, M., et al. "Enantioselective synthesis via the nucleophilic alkylation of chiral oxime ethers." Semantic Scholar, 1990.
  • ResearchGate. "Chiral Inductive Diastereoconvergent Friedel-Crafts Alkylation Reaction of Diastereomixtures of Diarylmethanols with 2-Naphthol Derivatives Catalyzed by SnBr4." ResearchGate.

Sources

Application

Application Note: (S)-2-Methoxy-1-phenylethanol as a Versatile Chiral Auxiliary in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide Executive Summary In the landscape of asymmetric organic synthesis, the design...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide

Executive Summary

In the landscape of asymmetric organic synthesis, the design and selection of a chiral auxiliary dictate the stereochemical outcome of downstream transformations. (S)-2-Methoxy-1-phenylethanol has emerged as a highly effective, bifunctional chiral auxiliary. Its structural anatomy—combining a sterically demanding phenyl ring with a Lewis-basic methoxy group—enables highly organized transition states through bidentate chelation.

This application note details the mechanistic causality and provides validated protocols for two premier applications of (S)-2-Methoxy-1-phenylethanol:

  • The Mukaiyama Desymmetrization of meso-anhydrides to yield chiral hemiesters.

  • The Stereoselective Allylation of oxime ethers to synthesize enantiopure amines.

Mechanistic Rationale: The Anatomy of the Auxiliary

To utilize (S)-2-Methoxy-1-phenylethanol effectively, one must understand the causality behind its structural features:

  • The Phenyl Ring (Steric Shielding): Acts as a bulky wall in the transition state. Once the auxiliary is locked into a specific conformation via chelation, the phenyl group effectively blocks one diastereofacial trajectory, forcing nucleophiles to attack from the opposite face.

  • The Methoxy Group (Chelation Site): Unlike simple chiral alcohols (e.g., 1-phenylethanol), the ethereal oxygen provides a secondary coordination site for Lewis acids (like Boron or Cerium). This bidentate binding restricts rotational degrees of freedom, creating a highly rigid, predictable transition state.

Application 1: Diastereoselective Desymmetrization of Meso-Anhydrides

Principle & Causality

The desymmetrization of ubiquitous meso-anhydrides is a powerful method for generating multiple stereocenters in a single operation [1]. The Mukaiyama protocol utilizes the diphenylborate derivative of (S)-2-Methoxy-1-phenylethanol.

Why it works: The reaction is catalyzed by a strong Lewis acid, diphenylboryl triflate ( Ph2​BOTf ). The boron atom coordinates to one of the anhydride carbonyls, activating it. Concurrently, the chiral borate complex forms a highly organized, cyclic transition state. The methoxy group of the auxiliary coordinates with the boron center, locking the conformation. The phenyl group then shields one enantiotopic face of the anhydride, resulting in an intramolecular-like delivery of the alkoxy group to the unshielded carbonyl, yielding the chiral hemiester with exceptional diastereomeric excess (de) [2].

G A meso-Anhydride Substrate C Boron-Chelated Transition State A->C Catalyst (Ph2BOTf) B (S)-2-Methoxy-1-phenylethanol Diphenylborate B->C Nucleophilic Attack D Chiral Hemiester (Up to 99% de) C->D Desymmetrization E Auxiliary Recovery & Downstream Use D->E Cleavage

Workflow of the Mukaiyama desymmetrization using (S)-2-Methoxy-1-phenylethanol.

Protocol: Synthesis of Chiral Hemiesters

Reagents Required:

  • meso-Cyclohexane-1,2-dicarboxylic anhydride (1.0 equiv, 10 mmol)

  • (S)-2-Methoxy-1-phenylethanol diphenylborate (1.1 equiv, 11 mmol)

  • Diphenylboryl triflate ( Ph2​BOTf ) (0.1 equiv, 1 mmol)

  • Anhydrous Toluene (50 mL)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation of the Catalyst System: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous toluene (20 mL) and cool to 0 °C. Add diphenylboryl triflate (1 mmol) to the solvent.

  • Substrate Addition: Dissolve the meso-anhydride (10 mmol) in 15 mL of anhydrous toluene. Add this solution dropwise to the catalyst mixture over 10 minutes. Stir for 15 minutes at 0 °C to ensure complete Lewis acid-base complexation.

  • Auxiliary Delivery: Dissolve (S)-2-Methoxy-1-phenylethanol diphenylborate (11 mmol) in 15 mL of toluene. Introduce this solution to the reaction mixture via a syringe pump over 30 minutes to maintain a low concentration of the uncomplexed nucleophile, maximizing stereocontrol.

  • Reaction & Quench: Stir the mixture at 0 °C for 4 hours. Monitor completion via TLC. Quench the reaction by adding saturated aqueous NaHCO3​ (20 mL).

  • Workup: Extract the aqueous layer with DCM (3 × 30 mL) to remove organic impurities. Carefully acidify the aqueous layer to pH 2 using 1M HCl, then extract the liberated hemiester with Ethyl Acetate (3 × 40 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate under reduced pressure.

Quantitative Data Summary

The efficacy of this protocol varies predictably with the ring size of the fused anhydride [1, 2].

Substrate (meso-Anhydride)Yield (%)Diastereomeric Excess (de %)Optimal Temp (°C)
Cyclohexane-1,2-dicarboxylic anhydride95>990
Cyclopentane-1,2-dicarboxylic anhydride8885-20
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride92960
Succinic anhydride (unfused)7540-40

Note: The highest selectivities are observed for six-membered fused rings due to the optimal conformational rigidity they provide in the boron-chelated transition state.

Application 2: Stereoselective Synthesis of Amines via Oxime Ethers

Principle & Causality

The synthesis of enantiopure primary amines is a critical bottleneck in drug development. (S)-2-Methoxy-1-phenylethanol acts as an exceptional auxiliary when converted into an (E)-alkoxymethyl oxime ether [3].

Why it works: The addition of an allyl Grignard reagent to a standard imine or oxime is often poorly selective. However, when the reaction is mediated by Cerium(III) chloride ( CeCl3​ ), the highly oxophilic Cerium atom coordinates simultaneously to the oxime nitrogen and the methoxy oxygen of the auxiliary. This creates a rigid, multi-membered chelate ring. The bulky phenyl group of the auxiliary is forced into a position that completely blocks the Re-face of the C=N bond. Consequently, the allyl Grignard reagent is forced to attack from the less hindered Si-face, yielding the (S)-amine with excellent stereoselectivity.

Crucial Insight: If CeCl3​ is omitted and allyllithium is used instead, the chelation is disrupted, and the reaction proceeds via a non-chelation-controlled Felkin-Anh trajectory, preferentially yielding the opposite (R)-amine [3].

G A Ketone / Aldehyde B Chiral Oxime Ether Formation A->B (S)-2-Methoxy-1-phenylethanol Derivative C CeCl3 Coordination (Rigid Chelate) B->C CeCl3 D Allyl Grignard Addition C->D Diastereofacial Discrimination E Enantiopure (S)-Amine D->E N-O Cleavage

Chelation-controlled allylation of chiral oxime ethers to yield (S)-amines.

Protocol: Cerium-Mediated Allylation

Reagents Required:

  • Chiral (E)-alkoxymethyl oxime ether (derived from (S)-2-Methoxy-1-phenylethanol) (1.0 equiv, 5 mmol)

  • Anhydrous Cerium(III) chloride ( CeCl3​ ) (1.5 equiv, 7.5 mmol)

  • Allylmagnesium bromide (1.0 M in ether) (2.0 equiv, 10 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

  • Cerium Activation: Place finely powdered CeCl3​ heptahydrate in a Schlenk flask and heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours to rigorously dehydrate it. Cool to room temperature under argon.

  • Complexation: Suspend the anhydrous CeCl3​ in 15 mL of anhydrous THF and stir vigorously for 2 hours at room temperature to form a uniform white suspension. Cool the suspension to -78 °C.

  • Oxime Ether Addition: Dissolve the chiral oxime ether (5 mmol) in 5 mL of THF. Add this dropwise to the CeCl3​ suspension. Stir at -78 °C for 30 minutes to allow the rigid chelate complex to fully form.

  • Grignard Addition: Slowly add allylmagnesium bromide (10 mL, 10 mmol) via syringe down the side of the flask to maintain the low temperature.

  • Reaction & Quench: Stir the mixture at -78 °C for 4 hours. Quench the reaction at -78 °C by adding 10 mL of a saturated aqueous NH4​Cl solution. Allow the mixture to warm to room temperature.

  • Workup: Filter the resulting suspension through a pad of Celite to remove cerium salts, washing the pad with Ethyl Acetate (50 mL). Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate to yield the protected chiral amine.

Auxiliary Cleavage and Recovery

A hallmark of a superior chiral auxiliary is its traceless removal and potential for recovery.

  • For Hemiesters: The (S)-2-Methoxy-1-phenylethanol moiety can be cleanly cleaved via mild transesterification or reductive cleavage (e.g., using LiAlH4​ if the target is a diol), allowing the auxiliary to be recovered via column chromatography in >85% yield.

  • For Oxime Ethers: The N-O bond of the resulting alkoxyamine is typically cleaved using Molybdenum hexacarbonyl ( Mo(CO)6​ ) in aqueous acetonitrile, or via catalytic hydrogenation (Raney Ni / H2​ ), liberating the free primary amine and releasing the auxiliary as the corresponding alcohol.

References

  • Spivey, A. C., et al. (2003). "Asymmetric Alcoholysis of Cyclic Anhydrides." Chemical Reviews, 103(5), 1793-1874. Available at:[Link]

  • Chen, Y., et al. (2008). "Stereoselective Anhydride Openings." Chemical Reviews, 108(2), 392-428. Available at:[Link]

  • Ukaji, Y., et al. (1993). "Diastereofacial Discrimination in the Reaction of Chiral (E)-Alkoxymethyl Oxime Ethers with Allylic Organometallics." Chemistry Letters, 22(5), 841-844. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Handling of (S)-2-Methoxy-1-phenylethanol

Welcome to the Technical Support Center for the handling and optimization of chiral benzylic alcohols. This guide is specifically designed for researchers and drug development professionals encountering degradation issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and optimization of chiral benzylic alcohols. This guide is specifically designed for researchers and drug development professionals encountering degradation issues with (S)-2-Methoxy-1-phenylethanol in acidic environments.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does (S)-2-Methoxy-1-phenylethanol rapidly lose enantiomeric purity (racemize) in acidic buffers? Causality: The loss of enantiomeric excess (ee) in chiral benzylic alcohols under acidic conditions is driven by reversible Brønsted acid-catalyzed C–O bond cleavage[1]. Protonation of the benzylic hydroxyl group leads to the elimination of water, forming a highly stable, planar benzylic carbocation intermediate. Because this intermediate is achiral, subsequent nucleophilic attack by water occurs from either face with equal probability, resulting in a racemic mixture. This SN​1 -type racemization is a primary degradation pathway for secondary benzylic alcohols in the presence of acidic catalysts or low-pH media ().

Q2: In addition to racemization, I am observing the formation of substituted styrenes and symmetric ethers. What is driving this? Causality: The same benzylic carbocation responsible for racemization can undergo alternative reaction pathways depending on the thermodynamic conditions and the nucleophiles present in your matrix[2]:

  • Elimination (Dehydration): Deprotonation of the adjacent carbon yields a conjugated alkene (e.g., 2-methoxyvinylbenzene). This pathway is highly favored at elevated temperatures (>40°C) and leads to irreversible degradation ().

  • Etherification: If unreacted (S)-2-Methoxy-1-phenylethanol acts as the nucleophile instead of water, it attacks the carbocation, forming symmetric or asymmetric α-methylbenzyl ethers (AMEs). This intermolecular substitution is prevalent in highly concentrated solutions or when water content is strictly limited.

Q3: How does solvent selection influence this acid-mediated degradation? Causality: Solvents that stabilize the carbocation intermediate (high dielectric constant, polar non-nucleophilic) can inadvertently accelerate the C-O bond cleavage. Conversely, nucleophilic solvents (like methanol) will actively participate in the SN​1 reaction, leading to solvolysis products such as 1,2-dimethoxyethylbenzene ()[3]. To prevent degradation, it is critical to use non-polar, non-nucleophilic solvents (e.g., toluene or MTBE) combined with strict pH control.

Section 2: Visualizing the Degradation Logic

G Start (S)-2-Methoxy-1-phenylethanol Protonation Protonation of OH group (H+) Start->Protonation Acidic Media Carbocation Benzylic Carbocation Intermediate Protonation->Carbocation -H2O Racemization Nucleophilic Attack (H2O) -> Racemization (R/S) Carbocation->Racemization +H2O Elimination Deprotonation -> Substituted Styrene Carbocation->Elimination -H+ Etherification Intermolecular Attack -> Symmetric Ethers Carbocation->Etherification +Alcohol

Mechanistic pathways of (S)-2-Methoxy-1-phenylethanol degradation in acid.

Workflow Detect ee Drop or Byproducts Detected? CheckPH Check pH of Reaction Media Detect->CheckPH IsAcidic pH < 5.5? CheckPH->IsAcidic Buffer Implement Mild Buffer (e.g., Phosphate pH 6.5) IsAcidic->Buffer Yes Temp Lower Reaction Temp (< 25°C) IsAcidic->Temp No, but temp > 40°C Solvent Switch to Non-Nucleophilic Solvent (e.g., Toluene) Buffer->Solvent Persistent Degradation Temp->Solvent Further Optimization

Troubleshooting workflow for preventing chiral benzylic alcohol degradation.

Section 3: Experimental Workflows & Protocols

Protocol: Self-Validating Stability Assay for Chiral Benzylic Alcohols

To establish the boundary conditions for your specific process, use this self-validating protocol to quantify degradation rates. This protocol is designed with an internal quenching mechanism to prevent post-sampling degradation, ensuring the data you collect is a true reflection of the reaction state.

Step 1: Matrix Preparation Prepare three 10 mL vials containing 0.1 M (S)-2-Methoxy-1-phenylethanol in your target solvent (e.g., Toluene). Causality: A standardized concentration is required because etherification (a bimolecular process) is highly concentration-dependent.

Step 2: pH Adjustment Buffer the solutions to pH 3.0, 5.5, and 7.5 using anhydrous phosphate buffers or appropriate organic acid/base pairs.

Step 3: Thermal Stress Incubate the vials at 25°C, 40°C, and 60°C in a thermomixer (500 rpm) to map the thermodynamic activation barriers of the elimination pathway.

Step 4: Sampling & Quenching (Critical Step) At t = 1, 4, and 24 hours, extract 100 µL aliquots. Immediately quench any residual acid by diluting the aliquot into 900 µL of a cold, mildly basic solvent matrix (e.g., 0.1% triethylamine in hexane/isopropanol). Causality: If samples are not quenched, the acid-catalyzed SN​1 cleavage will continue inside the HPLC autosampler vial, leading to false-positive racemization data. Quenching locks the enantiomeric ratio.

Step 5: Chiral HPLC Analysis Analyze the quenched samples using a chiral stationary phase (e.g., Chiralcel OD-H) to quantify the (S)/(R) ratio. Monitor UV-Vis at 254 nm to quantify styrene and ether byproducts.

Section 4: Quantitative Data Summary

The following table summarizes the expected degradation kinetics of (S)-2-Methoxy-1-phenylethanol based on established literature models for benzylic alcohols. Use this as a benchmark for your analytical results.

pH LevelTemperaturePrimary Degradation PathwayEnantiomeric Excess (ee) Retention (24h)Byproduct Yield (Styrenes/Ethers)
< 3.060°CDehydration / Elimination< 5% (Complete Racemization)> 80%
< 3.025°CRacemization ( SN​1 )< 20%15 - 25%
5.0 - 6.060°CEtherification40 - 50%10 - 15%
7.0 - 7.525°CStable> 99%< 1%

References

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry (ACS Publications, 2022). URL:[Link]

  • Comparison of Porous Iron Trimesates Basolite F300 and MIL-100(Fe) As Heterogeneous Catalysts for Lewis Acid and Oxidation Reactions. ACS Catalysis (ACS Publications, 2012). URL:[Link]

  • Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Organometallics (ACS Publications, 2024). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(S)-2-Methoxy-1-phenylethanol vs (R)-2-Methoxy-1-phenylethanol reactivity differences

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and pharmaceutical development, the subtle yet profound differences between enantiomers can dictate the success...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and pharmaceutical development, the subtle yet profound differences between enantiomers can dictate the success or failure of a synthetic route or the therapeutic efficacy of a drug molecule. This guide provides an in-depth comparison of the reactivity differences between (S)-2-Methoxy-1-phenylethanol and (R)-2-Methoxy-1-phenylethanol. While direct, head-to-head quantitative comparisons in non-enzymatic reactions are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of stereochemistry, data from enzymatic resolutions, and analogous reactivity patterns of structurally similar chiral alcohols to provide a robust framework for understanding and predicting their behavior.

Introduction to the Enantiomers: Structure and Significance

(S)- and (R)-2-Methoxy-1-phenylethanol are chiral secondary alcohols. The stereocenter at the carbon bearing the hydroxyl group is the key determinant of their distinct three-dimensional arrangements and, consequently, their differential reactivity in chiral environments. These molecules are valuable building blocks in asymmetric synthesis, often employed as chiral auxiliaries or as precursors to more complex chiral molecules.[1]

Feature(S)-2-Methoxy-1-phenylethanol(R)-2-Methoxy-1-phenylethanol
Structure (S)-2-Methoxy-1-phenylethanol(R)-2-Methoxy-1-phenylethanol
CAS Number 65487-97-0[2]17628-72-7[3]
Molecular Formula C₉H₁₂O₂[4]C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [4]152.19 g/mol [3]
IUPAC Name (1S)-2-methoxy-1-phenylethanol(1R)-2-methoxy-1-phenylethanol[3]

The fundamental principle governing their reactivity differences is that while enantiomers have identical physical and chemical properties in an achiral environment, they exhibit distinct reactivity in the presence of other chiral entities, such as enzymes, chiral catalysts, or chiral reagents. This is because the interaction between two chiral molecules forms diastereomeric transition states, which have different energies.

Reactivity in Enzyme-Catalyzed Reactions: Kinetic Resolution

The most pronounced and well-documented reactivity difference between the enantiomers of chiral alcohols like 2-methoxy-1-phenylethanol is observed in enzyme-catalyzed reactions, particularly in kinetic resolutions.

Core Principle: Kinetic resolution is the process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the enantiomers.[5] Lipases are a class of enzymes widely used for the kinetic resolution of alcohols via enantioselective acylation.[6]

While specific data for 2-methoxy-1-phenylethanol is sparse, extensive research on the closely related 1-phenylethanol provides a strong predictive model. In lipase-catalyzed acylations (esterifications), one enantiomer fits the enzyme's active site more favorably, leading to a significantly higher reaction rate.

For instance, in the transesterification of racemic 1-phenylethanol with vinyl acetate catalyzed by Candida antarctica lipase B (CALB), the (R)-enantiomer is preferentially acylated, leaving the unreacted (S)-enantiomer in high enantiomeric excess.[7] This selectivity is a direct consequence of the different interactions of the (R) and (S) enantiomers with the chiral environment of the enzyme's active site. It is highly probable that (S)- and (R)-2-methoxy-1-phenylethanol would exhibit similar differential reactivity with lipases, with one enantiomer being a significantly better substrate for acylation than the other.[8]

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol

This protocol is a general method for the kinetic resolution of a racemic secondary alcohol, such as 1-phenylethanol, and is adaptable for (S/R)-2-methoxy-1-phenylethanol.

Materials:

  • Racemic alcohol (e.g., 1-phenylethanol) (0.5 mmol)

  • Immobilized lipase (e.g., Burkholderia cepacia lipase or Novozym 435) (20 mg)

  • Acyl donor (e.g., vinyl acetate) (2 mmol)

  • Anhydrous solvent (e.g., methyl tert-butyl ether (MTBE)) (3 mL)

  • Orbital shaker

  • TLC plates, column chromatography supplies

  • Chiral HPLC for enantiomeric excess (ee) analysis

Procedure:

  • To a dry 10 mL glass vial, add the racemic alcohol (0.5 mmol) and the solvent (3 mL).

  • Stir the mixture gently to dissolve the alcohol.

  • Add the acyl donor (2 mmol, 4 equivalents).

  • Initiate the reaction by adding the immobilized lipase (20 mg).

  • Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 40 °C) and agitation speed (e.g., 150 rpm).

  • Monitor the reaction progress by TLC until approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Separate the resulting ester from the unreacted alcohol using silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of the unreacted alcohol and the ester product using chiral HPLC analysis.[9]

G cluster_workflow Kinetic Resolution Workflow racemate Racemic Alcohol ((R)- and (S)-enantiomers) reaction Enantioselective Acylation racemate->reaction reagents Lipase Catalyst + Acyl Donor reagents->reaction separation Chromatographic Separation reaction->separation product_S Unreacted Alcohol (e.g., (S)-enantiomer, high ee) separation->product_S Slower reacting product_R Ester Product (e.g., from (R)-enantiomer, high ee) separation->product_R Faster reacting

Caption: Workflow for enzymatic kinetic resolution.

Reactivity in Non-Enzymatic Chiral Reactions

While the reactivity of (S)- and (R)-2-methoxy-1-phenylethanol with achiral reagents is identical, their reaction with chiral reagents or in the presence of chiral catalysts will proceed at different rates and can lead to different product distributions.

A compelling example comes from the electrocatalytic oxidation of (R)- and (S)-1-phenylethanol using a chiral nitroxyl radical catalyst. In this study, the catalytic current for the oxidation of the (R)-enantiomer was significantly enhanced compared to the (S)-enantiomer, with the oxidation rate for the (R)-isomer being approximately 14 times higher.[10] This demonstrates that even with non-enzymatic chiral catalysts, significant rate differences between enantiomers can be achieved. This difference arises from the diastereomeric nature of the transition states formed between each alcohol enantiomer and the chiral catalyst.

Role as Chiral Auxiliaries in Asymmetric Synthesis

One of the most important applications of enantiomerically pure alcohols like (S)- and (R)-2-methoxy-1-phenylethanol is their use as chiral auxiliaries.[1] A chiral auxiliary is a chiral group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity.[11] After the desired stereocenter is created, the auxiliary is removed.

In this context, the "reactivity difference" between the (S) and (R) enantiomers is their ability to induce the formation of opposite stereoisomers in the product.

Conceptual Workflow:

  • Attachment: An achiral substrate (e.g., a carboxylic acid) is attached to the chiral auxiliary ((S)- or (R)-2-methoxy-1-phenylethanol) to form a new molecule with a defined stereocenter.

  • Diastereoselective Reaction: The molecule is then subjected to a reaction (e.g., enolate alkylation). The steric and electronic properties of the chiral auxiliary block one face of the reactive intermediate (e.g., an enolate), forcing the incoming reagent to attack from the less hindered face.

  • Cleavage: The chiral auxiliary is removed, releasing the product which is now enantiomerically enriched.

The choice between the (S) and (R) auxiliary determines the absolute configuration of the newly formed stereocenter. For example, if using the (S)-auxiliary leads to the (R)-product, using the (R)-auxiliary will lead to the (S)-product. This predictable control over stereochemistry is a cornerstone of modern asymmetric synthesis.[12]

G cluster_workflow Chiral Auxiliary Logic prochiral Prochiral Substrate s_intermediate Diastereomer 1 prochiral->s_intermediate Attach r_intermediate Diastereomer 2 prochiral->r_intermediate Attach s_aux (S)-Auxiliary (e.g., (S)-2-methoxy- 1-phenylethanol) s_aux->s_intermediate r_aux (R)-Auxiliary (e.g., (R)-2-methoxy- 1-phenylethanol) r_aux->r_intermediate s_reaction Diastereoselective Reaction s_intermediate->s_reaction r_reaction Diastereoselective Reaction r_intermediate->r_reaction s_product (R)-Product (Enantiomer A) s_reaction->s_product Cleave Auxiliary r_product (S)-Product (Enantiomer B) r_reaction->r_product Cleave Auxiliary

Caption: Opposite stereochemical outcomes using enantiomeric chiral auxiliaries.

Summary of Reactivity Differences

Reaction TypeWith Achiral ReagentsWith Chiral Reagents/Catalysts (Non-Enzymatic)With Enzymes (e.g., Lipases)As Chiral Auxiliaries
(S)- vs (R)- Reactivity Identical reaction rates and product distributions.Different reaction rates. The enantiomer that forms the lower energy diastereomeric transition state with the chiral reagent/catalyst will react faster.Significantly different reaction rates. One enantiomer is typically a much better substrate for the enzyme, allowing for efficient kinetic resolution.Induce opposite stereochemistry. The choice of the (S) or (R) auxiliary predictably determines the configuration of the newly formed stereocenter in the product.
Example Standard Fischer esterification with methanol and H₂SO₄.[13]Electrocatalytic oxidation with a chiral nitroxyl radical catalyst.[10]Acylation with vinyl acetate catalyzed by Candida antarctica lipase B.[7]Diastereoselective alkylation of an attached prochiral enolate.[11]

Conclusion for the Practicing Scientist

For researchers and drug development professionals, understanding the differential reactivity of (S)- and (R)-2-methoxy-1-phenylethanol is paramount for the rational design of synthetic routes.

  • In kinetic resolutions , the inherent difference in reactivity of the enantiomers towards enzymes like lipases provides a practical and efficient method for obtaining enantiomerically pure forms of these alcohols and their derivatives.

  • In asymmetric synthesis , when these molecules are used as chiral auxiliaries, their "reactivity" is expressed as a predictable and powerful tool for controlling the stereochemical outcome of a reaction. The choice between the (S) and (R) enantiomer directly translates to the ability to synthesize either enantiomer of a target molecule.

While direct kinetic data for non-enzymatic reactions of these specific enantiomers is not abundant, the principles of stereoisomerism and the extensive data available for analogous structures like 1-phenylethanol provide a solid foundation for predicting their behavior. The key takeaway is that in any chiral environment, (S)- and (R)-2-methoxy-1-phenylethanol should not be considered interchangeable; their distinct stereochemistry will inevitably lead to different reactive outcomes.

References

Sources

Comparative

(S)-2-Methoxy-1-phenylethanol in Asymmetric Synthesis: A Comparative Guide to its Established Roles and Future Potential

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient, selective, and structurally novel chiral molecules is perpetual. (S)-2-Methoxy-1-phenylet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, selective, and structurally novel chiral molecules is perpetual. (S)-2-Methoxy-1-phenylethanol, a readily available chiral alcohol, presents an intriguing case study. While possessing structural motifs common to successful chiral ligands, its primary applications have historically resided in other areas of stereoselective chemistry. This guide provides an in-depth analysis of the established roles of (S)-2-Methoxy-1-phenylethanol and offers a forward-looking perspective on its untapped potential as a ligand in asymmetric catalysis, benchmarked conceptually against established ligand classes.

Established Roles of (S)-2-Methoxy-1-phenylethanol: A Versatile Chiral Building Block

The principal and most documented application of (S)-2-Methoxy-1-phenylethanol is as a chiral building block.[] In this capacity, its pre-defined stereocenter is incorporated directly into the carbon skeleton of a target molecule, ensuring the transfer of chirality. This is a common strategy in the synthesis of complex natural products and pharmaceuticals, where the stereochemistry of a molecule is critical to its biological function.

The value of chiral alcohols like (S)-2-Methoxy-1-phenylethanol is underscored by their frequent use as starting materials for more complex chiral structures. For instance, the analogous (S)-1-phenylethanol is a key precursor in the synthesis of (S)-Rivastigmine, a drug used to treat dementia. The synthetic utility of (S)-2-Methoxy-1-phenylethanol lies in its bifunctional nature—a hydroxyl group for further derivatization and a methoxy group that can influence the steric and electronic environment of adjacent reaction centers.

Furthermore, racemic 2-methoxy-1-phenylethanol and its analogs serve as benchmark substrates for the development and optimization of kinetic resolution protocols. Enzymatic kinetic resolution, often employing lipases, is a widely used method to separate enantiomers.[2][3] The efficiency of different enzymes and reaction conditions are often tested on substrates like this, contributing to the broader field of biocatalysis.

Prospective Analysis: (S)-2-Methoxy-1-phenylethanol as a Chiral Ligand

Despite the lack of extensive studies on (S)-2-Methoxy-1-phenylethanol as a chiral ligand, its structure invites a prospective analysis of its potential. Chiral 1,2-amino alcohols are a well-established class of ligands that have proven effective in a multitude of asymmetric reactions, including reductions, alkylations, and additions to carbonyls.[4][5][6] By analogy, the 1,2-diol framework of (S)-2-Methoxy-1-phenylethanol, with its oxygen atoms acting as potential coordination sites, could form a stable five-membered chelate ring with a metal center.

Conceptual Comparison with Established Ligand Scaffolds

To understand its potential, we can conceptually compare its structural features with those of known chiral ligands.

Feature(S)-2-Methoxy-1-phenylethanol (Hypothetical)(1S,2R)-1-Amino-2-indanol (Established Ligand)(R)-BINOL (Established Ligand)
Coordinating Atoms O, ON, OO, O
Chelate Ring Size 5-membered5-membered7-membered
Source of Chirality Central chirality on the carbon backboneCentral chirality on the carbon backboneAxial chirality
Key Steric Groups Phenyl, MethoxyIndane frameworkBinaphthyl framework
Tunability Limited without further synthesisLimited without further synthesisHighly tunable at the 3,3' and 6,6' positions
Potential Applications Addition to carbonyls, reductionsTransfer hydrogenation, additions to iminesA wide range of reactions including Diels-Alder, aldol, and cyanation reactions

The phenyl group in (S)-2-Methoxy-1-phenylethanol would likely play a crucial role in defining the chiral pocket around the metal center, influencing the facial selectivity of substrate approach. The methoxy group, while potentially a weaker coordinator than the hydroxyl group, could provide a secondary interaction point and influence the electronic properties of the metal center.

One of the most well-studied reactions for new chiral ligands is the enantioselective addition of diethylzinc to aldehydes.[7][8][9] A hypothetical catalytic cycle for this reaction using a titanium complex of (S)-2-Methoxy-1-phenylethanol is depicted below.

G cluster_0 Catalytic Cycle Ligand_Exchange Ligand Exchange (S)-L* + Ti(O-iPr)4 Active_Catalyst Active Ti-L* Complex Ligand_Exchange->Active_Catalyst Coordination Coordination + Benzaldehyde Active_Catalyst->Coordination Intermediate_1 Ti-L*(Benzaldehyde) Complex Coordination->Intermediate_1 Alkylation Alkylation + Et2Zn Intermediate_1->Alkylation Intermediate_2 Alkoxy-Zinc Intermediate Alkylation->Intermediate_2 Product_Release Hydrolysis + H2O Intermediate_2->Product_Release Product_Release->Active_Catalyst Regeneration Product (S)-1-Phenylpropanol Product_Release->Product

Caption: Hypothetical catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by a titanium complex of (S)-2-Methoxy-1-phenylethanol (L*).

Proposed Experimental Protocol for Benchmarking

To empirically evaluate the performance of (S)-2-Methoxy-1-phenylethanol as a chiral ligand, a standardized experimental protocol is necessary. The enantioselective addition of diethylzinc to benzaldehyde is an excellent benchmark reaction.

Objective: To determine the enantiomeric excess (ee%) and yield for the reaction of diethylzinc with benzaldehyde using (S)-2-Methoxy-1-phenylethanol as a chiral ligand in the presence of Ti(O-iPr)₄.

Materials:

  • (S)-2-Methoxy-1-phenylethanol

  • Titanium (IV) isopropoxide (Ti(O-iPr)₄)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-2-Methoxy-1-phenylethanol (0.1 mmol) in anhydrous toluene (2 mL).

  • Add Ti(O-iPr)₄ (0.1 mmol) to the solution and stir at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.

  • Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.

  • Slowly add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC, typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the product, (S)-1-phenylpropanol.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

The following workflow diagram illustrates the proposed experimental procedure.

Caption: Experimental workflow for evaluating (S)-2-Methoxy-1-phenylethanol as a chiral ligand.

Conclusion and Future Outlook

(S)-2-Methoxy-1-phenylethanol is a valuable chiral molecule with established applications as a versatile building block in asymmetric synthesis. Its structural similarity to known 1,2-amino alcohol ligands suggests a significant, yet largely unexplored, potential in asymmetric catalysis. The lack of direct comparative data presents a clear opportunity for future research.

The proposed experimental protocol provides a starting point for systematically evaluating its efficacy as a chiral ligand. Such studies would not only expand the toolbox of available chiral ligands but also provide deeper insights into the structure-activity relationships that govern enantioselective transformations. For researchers in both academia and industry, the exploration of readily available and structurally simple chiral molecules like (S)-2-Methoxy-1-phenylethanol as ligands could lead to the development of novel, cost-effective, and efficient catalytic systems.

References

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49–69. [Link]

  • Bergman, S. D., Groysman, S., & Goldberg, I. (2005). Chiral Amino Alcohol-Based Ligands in Asymmetric Catalysis. Coordination Chemistry Reviews, 249(17-18), 1825–1836.
  • Yoon, T. P., & Jacobsen, E. N. (2003). Privileged Chiral Catalysts. Science, 299(5613), 1691–1693. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis.
  • Albuquerque, E. M. S., et al. (2018). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 29(9), 1956-1963. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
  • Soeta, T., & Ishii, Y. (2019). Recent advances in catalytic asymmetric synthesis of chiral 1,2-amino alcohols. Catalysis Science & Technology, 9(2), 243-263.
  • Ramón, D. J., & Yus, M. (2005). Asymmetric Transfer Hydrogenation of Ketones and Imines. Chemical Reviews, 105(6), 2126–2208.
  • Bolm, C., & Mynott, R. (1999). Mechanistic studies on the titanium-mediated enantioselective addition of diethylzinc to aldehydes.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Methoxy-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
(S)-2-Methoxy-1-phenylethanol
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